(E)-2-(benzo[d]thiazol-2-yl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile
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Description
(E)-2-(benzo[d]thiazol-2-yl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H11ClN2O2S and its molecular weight is 354.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
A versatile compound closely related to the query was synthesized, showcasing its potential as a precursor to novel ketones, heterocycles, and isoxazole derivatives (Farag et al., 1997). Additionally, microwave-assisted synthesis under solvent-free conditions has been explored for (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles, demonstrating a method that yields these compounds in moderate purities and good yields, suggesting a streamlined approach for producing these chemicals (Trilleras et al., 2011).
Biological Activities and Applications
A series of acrylonitriles, including structures similar to the query chemical, demonstrated potent in vitro cytotoxic activities against various human cancer cell lines. The structure-activity relationships (SAR) revealed sensitivity to substituent changes, particularly at specific positions on the molecule, highlighting their potential in cancer therapy (Sa̧czewski et al., 2004). Another study identified (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles as a novel class of selective inhibitors of acetylcholinesterase, indicating potential for treating neurodegenerative diseases (de la Torre et al., 2012).
Photophysical and Electrochemical Properties
Research into compounds with similar structures to the query chemical has explored their photophysical and electrochemical characteristics. These studies are crucial for applications in materials science, such as the development of fluorescent probes and the study of electron transfer processes (Eltyshev et al., 2021).
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(6-chloro-4H-1,3-benzodioxin-8-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O2S/c19-14-6-11(17-13(7-14)9-22-10-23-17)5-12(8-20)18-21-15-3-1-2-4-16(15)24-18/h1-7H,9-10H2/b12-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHXQMHNZZQQEM-LFYBBSHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)C=C(C#N)C3=NC4=CC=CC=C4S3)OCO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C(=CC(=C2)Cl)/C=C(\C#N)/C3=NC4=CC=CC=C4S3)OCO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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